![molecular formula C15H9ClF4O2 B6355797 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98% CAS No. 914637-09-5](/img/structure/B6355797.png)
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%
Vue d'ensemble
Description
“1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone” is a chemical compound with the molecular formula C15H10ClF3O2 . It has a molecular weight of 314.68 g/mol . The compound is also known by several synonyms, including “4-(2-CHLORO-6-FLUORO-4-TRIFLUOROMETHYL-PHENOXY)-ACETOPHENONE” and "1-[4-(2-CHLORO-6-FLUORO-4-TRIFLUOROMETHYL-PHENOXY)-PHENYL]-ETHANONE" .
Molecular Structure Analysis
The compound’s structure includes a phenyl ring attached to an ethanone group, with a chloro, fluoro, and trifluoromethyl group attached to the phenyl ring . The InChI string representation of the molecule is "InChI=1S/C15H10ClF3O2/c1-9(20)13-7-6-12(8-14(13)15(17,18)19)21-11-4-2-10(16)3-5-11/h2-8H,1H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.68 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 3 .Applications De Recherche Scientifique
Synthesis of Agrochemicals
The trifluoromethyl group present in this compound is significant in the agrochemical industry. Molecules containing this group, such as fipronil , are widely used as phenylpyrazole insecticides . They are applied in granular or bait form for residential and commercial control of turf grass pests. The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them more effective as insecticides.
Pharmaceutical Research
In pharmaceutical research, the trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs . For example, celecoxib , which is used to treat acute or chronic inflammation by providing symptomatic pain relief, contains this group. The compound could serve as a precursor or intermediate in the synthesis of similar anti-inflammatory drugs.
Organic Synthesis
This compound can be used in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are crucial for creating complex molecules . The benzylic position is especially reactive due to the possibility of resonance stabilization, making it a valuable target for chemical transformations.
Cancer Treatment Research
Compounds with similar structures have been used as intermediates in the synthesis of anti-cancer agents . For instance, crizotinib is an anti-cancer agent used for the treatment of non-small cell lung carcinoma, and similar compounds can be synthesized using this molecule as an intermediate.
Mécanisme D'action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of this group could influence the compound’s interaction with its potential targets .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound’s structural features suggest that it might interact with proteins or enzymes that have affinity for aromatic and halogenated compounds .
Pharmacokinetics
Its predicted boiling point is 2328±400 °C, and its predicted density is 1409±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, its stability could be affected by temperature given its predicted boiling point . .
Propriétés
IUPAC Name |
1-[4-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXZCYWYZCZXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165158 | |
| Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone | |
CAS RN |
914637-09-5 | |
| Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



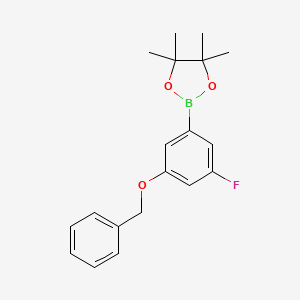
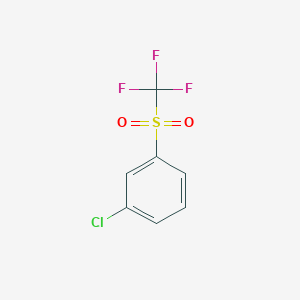
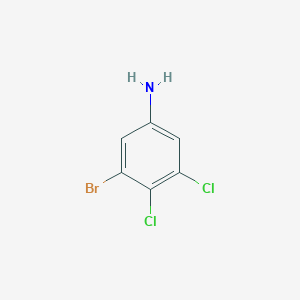
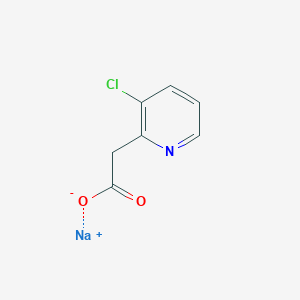
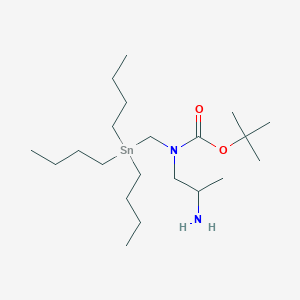

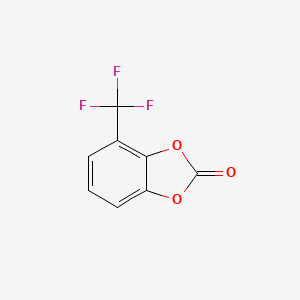


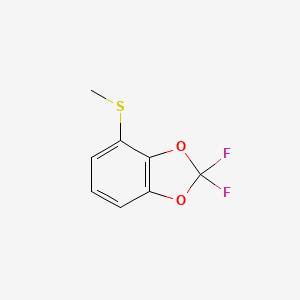

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

